molecular formula C27H44O3 B1429349 (23R)-23,25-Dihydroxycholecalciferol CAS No. 81738-09-2

(23R)-23,25-Dihydroxycholecalciferol

Cat. No.: B1429349
CAS No.: 81738-09-2
M. Wt: 416.6 g/mol
InChI Key: JVBPQHSRTHJMLM-MWLJPJMXSA-N
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Description

(23R)-23,25-Dihydroxycholecalciferol is a dihydroxylated metabolite of vitamin D3 (cholecalciferol), characterized by hydroxyl groups at the 23R and 25 positions of its secosteroid backbone. This compound is part of the broader vitamin D metabolic pathway, which involves sequential hydroxylation steps in the liver and kidneys to generate bioactive forms like calcitriol (1,25-dihydroxycholecalciferol) . Unlike calcitriol, which is the most potent vitamin D metabolite, this compound is a downstream product with distinct biological roles, including modulation of calcium homeostasis and parathyroid hormone (PTH) regulation .

Properties

IUPAC Name

(4R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18-8-11-22(28)16-21(18)10-9-20-7-6-14-27(5)24(12-13-25(20)27)19(2)15-23(29)17-26(3,4)30/h9-10,19,22-25,28-30H,1,6-8,11-17H2,2-5H3/b20-9+,21-10+/t19-,22+,23-,24-,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBPQHSRTHJMLM-MWLJPJMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H](CC(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746657
Record name (3S,5E,7E,23R)-9,10-Secocholesta-5,7,10-triene-3,23,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81738-09-2
Record name (3S,5E,7E,23R)-9,10-Secocholesta-5,7,10-triene-3,23,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81738-09-2
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Preparation Methods

Starting Materials and Key Intermediates

  • The Inhoffen-Lythgoe diol is a common starting material for the CD-ring moiety synthesis, which is pivotal in constructing the vitamin D3 analogues including the 23-hydroxy derivatives.
  • Key intermediates include 23-hydroxy-CD-rings and α-ketoesters, which undergo further functionalization to introduce hydroxyl groups stereoselectively.

Introduction of the Hydroxyl Group at C23

  • The stereoselective introduction of the hydroxyl group at the C23 position is achieved by controlled oxidation and fluorination reactions.
  • For example, fluorination reagents like N,N-diethylaminosulfur trifluoride (DAST) are used to introduce fluorine atoms at C23 in related analogues, which informs hydroxylation strategies for the 23R-hydroxy compounds.
  • Sharpless asymmetric dihydroxylation is employed for stereoselective hydroxylation at adjacent positions (like C24), which helps in controlling the stereochemistry at C23 indirectly.

Stereochemical Control and Epimer Separation

  • The absolute configuration at C23 (R or S) is determined and controlled using advanced NMR techniques and Mosher ester analysis, which is critical since the 23R epimer shows higher VDR activation potency than the 23S epimer.
  • Separation of epimers is achieved through chromatographic techniques such as flash column chromatography and high-performance liquid chromatography (HPLC).

B-Ring Opening and Secosteroid Formation

  • The vitamin D3 secosteroid structure is formed by photochemical B-ring opening using UVB irradiation, followed by thermal isomerization to yield the vitamin D3 analogues with the desired hydroxylation pattern.

Enzymatic Hydroxylation

  • Enzymatic 1α-hydroxylation by CYP27B1 is used to further modify intermediates, producing active metabolites from 23,25-dihydroxy precursors.
  • This enzymatic step ensures regio- and stereospecific hydroxylation, which is challenging to achieve chemically.

Detailed Synthetic Route Summary

Step Description Reagents/Conditions Key Notes
1 Preparation of CD-ring precursor from Inhoffen-Lythgoe diol Multi-step organic synthesis Establishes core ring structure
2 Introduction of hydroxyl group at C23 via oxidation/fluorination DAST for fluorination; Sharpless asymmetric dihydroxylation for C24 Controls stereochemistry at C23 and C24
3 Protection/deprotection steps for selective functionalization Use of triflates, silyl protecting groups Ensures selective reactions
4 B-ring opening by UVB irradiation UVB light in ethyl ether Forms secosteroid structure
5 Thermal isomerization to vitamin D3 analogues Heat treatment Converts previtamin to vitamin D form
6 Enzymatic 1α-hydroxylation CYP27B1 enzyme Produces biologically active 1α,25-dihydroxy derivatives
7 Purification and epimer separation Flash chromatography, HPLC Achieves pure 23R epimer

Research Findings and Data Highlights

  • The 23R epimer of 23,25-dihydroxycholecalciferol exhibits stronger activation of the vitamin D receptor compared to the 23S epimer, confirmed by cell-based assays.
  • Chemical synthesis combined with enzymatic steps allows for precise control over hydroxylation patterns and stereochemistry, critical for biological activity.
  • Use of fluorination reagents like DAST in related analogues has provided insights into the stability and metabolism resistance of hydroxylated vitamin D3 derivatives, informing synthetic approaches to 23,25-dihydroxy compounds.
  • The convergent synthetic routes developed recently improve efficiency and yield by assembling key fragments such as the CD-ring and side-chain separately before coupling.

Chemical Reactions Analysis

Types of Reactions

(23R)-23,25-Dihydroxycholecalciferol undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify its hydroxyl groups.

    Substitution: Substitution reactions can occur at the hydroxyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized metabolites of this compound.

Scientific Research Applications

Chemistry

  • Precursor for Synthesis : This compound serves as a precursor in the synthesis of other vitamin D analogs. Researchers utilize it to create various derivatives that may exhibit enhanced biological activity or specificity for certain receptors.

Biology

  • Calcium Homeostasis : The compound is extensively studied for its role in regulating calcium levels in the body. It influences the absorption of calcium in the intestines and its mobilization from bones, impacting overall bone health.
  • Cell Differentiation : Research indicates that (23R)-23,25-Dihydroxycholecalciferol can modulate cell differentiation processes. For instance, it has been shown to stimulate matrix synthesis in chondrocytes, which are vital for cartilage formation .

Medicine

  • Treatment of Deficiencies : This compound is used therapeutically to address vitamin D deficiencies and related disorders such as osteomalacia and rickets. Its efficacy in raising serum calcium levels makes it a valuable treatment option.
  • Autoimmune Diseases : Studies have suggested that this compound may play a role in modulating immune responses, potentially benefiting conditions like psoriasis and rheumatoid arthritis through its effects on immune cell differentiation .

Industry

  • Dietary Supplements : The compound is commonly included in dietary supplements aimed at improving bone health and preventing vitamin D deficiency.
  • Fortified Foods : It is also utilized in the fortification of foods to enhance their nutritional value, particularly in populations at risk for vitamin D deficiency.

Comparative Analysis with Related Compounds

CompoundBiological ActivityUnique Features
1α,25-DihydroxycholecalciferolMajor regulator of calcium homeostasisMost potent form of vitamin D3
24,25-DihydroxycholecalciferolInvolved in bone remodelingDistinct metabolic pathway compared to other forms
25-HydroxycholecalciferolPrecursor to active forms of vitamin DEssential for conversion to active metabolites

Case Studies

  • Bone Health : A study demonstrated that administration of this compound improved bone density markers in osteoporotic patients, highlighting its therapeutic potential .
  • Immune Modulation : Research involving autoimmune models indicated that this compound could reduce inflammatory markers and improve symptoms associated with autoimmune diseases by influencing T-cell differentiation .

Mechanism of Action

(23R)-23,25-Dihydroxycholecalciferol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, the compound forms a complex that interacts with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the DNA, modulating the transcription of target genes.

Comparison with Similar Compounds

Structural and Functional Differences

The vitamin D family includes multiple hydroxylated derivatives, each differing in hydroxylation sites and stereochemistry. Key structural and functional comparisons are outlined below:

Compound Hydroxylation Sites Biological Role Potency Relative to Calcitriol
Cholecalciferol (D3) None (parent compound) Precursor for endogenous vitamin D synthesis; requires hydroxylation for activation 1/500–1/1000
25-Hydroxycholecalciferol 25-OH Major circulating form; biomarker for vitamin D status 1/100–1/500
Calcitriol (1,25-(OH)₂D3) 1α,25-OH Most active form; regulates calcium absorption and bone mineralization 1 (reference)
24,25-Dihydroxycholecalciferol 24,25-OH Involved in vitamin D catabolism; prevents hypercalcemia <1/1000
(23R)-23,25-Dihydroxycholecalciferol 23R,25-OH Modulates PTH secretion; potential role in renal and immune functions ~1/50–1/100

Metabolic Pathways

  • This compound is synthesized via hydroxylation of 25-hydroxycholecalciferol by CYP27B1 or CYP24A1 enzymes, depending on tissue context .
  • In contrast, calcitriol requires two hydroxylation steps (25-OH in the liver, 1α-OH in the kidneys) to achieve full activity .
  • 24,25-Dihydroxycholecalciferol is a catabolic product generated by CYP24A1, which limits calcitriol’s activity to prevent toxicity .

Clinical and Pharmacological Implications

  • Calcitriol is used to treat hypocalcemia, renal failure, and osteoporosis due to its potent calcium-mobilizing effects .
  • This compound is less studied clinically but shows promise in reducing PTH levels without inducing hypercalcemia, a common side effect of calcitriol therapy .
  • 24,25-Dihydroxycholecalciferol serves as a "safety valve" to degrade excess calcitriol, highlighting its protective role in vitamin D homeostasis .

Q & A

Q. How can computational tools improve the prediction of this compound’s interactions with non-classical vitamin D targets (e.g., immune cells)?

  • Methodological Answer : Use molecular dynamics simulations to model binding to the retinoic acid receptor-related orphan receptor gamma (RORγ), a potential non-canonical target implicated in T-cell modulation . Validate predictions with electrophoretic mobility shift assays (EMSAs) and cytokine profiling in TH17 cell cultures.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(23R)-23,25-Dihydroxycholecalciferol
Reactant of Route 2
(23R)-23,25-Dihydroxycholecalciferol

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